1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Thiazole to Piperazine: The thiazole derivative is then reacted with piperazine under suitable conditions to form the desired compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, trifluoromethylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Phenylthiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
- 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Uniqueness
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of the methyl group on the thiazole ring, which can influence its biological activity and chemical reactivity. The trifluoromethyl group also contributes to its distinct properties, such as increased metabolic stability and enhanced binding affinity to molecular targets.
Properties
Molecular Formula |
C16H18F3N3S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-methyl-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C16H18F3N3S/c1-12-20-14(11-23-12)10-21-5-7-22(8-6-21)15-4-2-3-13(9-15)16(17,18)19/h2-4,9,11H,5-8,10H2,1H3 |
InChI Key |
FVCHUJINWPYDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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